molecular formula C16H13N B15143193 N-Phenylnaphthalen-1-amine-13C6

N-Phenylnaphthalen-1-amine-13C6

Cat. No.: B15143193
M. Wt: 225.24 g/mol
InChI Key: XQVWYOYUZDUNRW-UTVSNGSCSA-N
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Description

N-Phenylnaphthalen-1-amine-13C6 is an aromatic amine with the chemical formula C16H13N. This compound is notable for its binding affinity in mouse major urinary protein, making it a significant molecule in biochemical research . The presence of the carbon-13 isotope in the compound allows for detailed nuclear magnetic resonance studies, providing insights into its structural and dynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylnaphthalen-1-amine-13C6 typically involves the reaction of naphthalene with aniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The process may also involve the use of a carbon-13 labeled precursor to introduce the isotope into the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Phenylnaphthalen-1-amine-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted naphthalenes, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenylnaphthalen-1-amine-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenylnaphthalen-1-amine-13C6 involves its binding to specific proteins, such as mouse major urinary protein. The compound forms multiple nonpolar contacts with the protein, enhancing its binding affinity. This interaction can influence the protein’s function and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison: N-Phenylnaphthalen-1-amine-13C6 is unique due to the presence of the carbon-13 isotope, which allows for advanced nuclear magnetic resonance studies. This isotopic labeling provides detailed insights into the compound’s structural and dynamic properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H13N

Molecular Weight

225.24 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)naphthalen-1-amine

InChI

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1

InChI Key

XQVWYOYUZDUNRW-UTVSNGSCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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